molecular formula C24H22Cl2N2O B12482898 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methoxybenzyl)methanamine

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B12482898
M. Wt: 425.3 g/mol
InChI Key: XIJDNGJEMAKHTP-UHFFFAOYSA-N
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Description

The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic molecule that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique combination of functional groups, is of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various substitution reactions to introduce the 2,4-dichlorophenyl and 4-methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2,4-Dichlorophenylhydrazine: Shares the 2,4-dichlorophenyl group.

    4-Methoxyphenylhydrazine: Contains the 4-methoxyphenyl group.

Uniqueness

The uniqueness of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22Cl2N2O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C24H22Cl2N2O/c1-29-21-10-6-17(7-11-21)13-27-14-19-16-28(24-5-3-2-4-22(19)24)15-18-8-9-20(25)12-23(18)26/h2-12,16,27H,13-15H2,1H3

InChI Key

XIJDNGJEMAKHTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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